![molecular formula C8H7NO4 B567951 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid CAS No. 1228665-94-8](/img/structure/B567951.png)

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

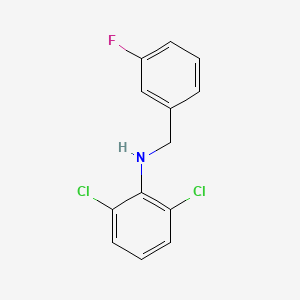

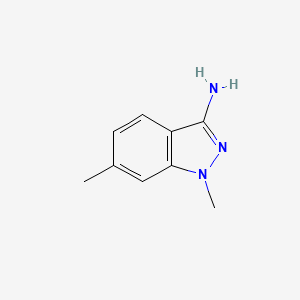

“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid” is a chemical compound with the empirical formula C8H7NO4 . It has a molecular weight of 181.15 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of this compound isOC(=O)c1ccnc2OCCOc12 . This provides a textual representation of the compound’s molecular structure . Physical And Chemical Properties Analysis

As mentioned earlier, “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Novel Analogues and Scaffolds for Therapeutic Agents

A series of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring, have been synthesized. These novel scaffolds are attractive intermediates due to the presence of a versatile hydroxymethyl group in their structure, paving the way for the preparation of potential new therapeutic agents (Bartolomea et al., 2003).

Enantioselective Synthesis and Purity Control

An enantioselective synthesis method for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described. The enantiomeric purity of each isomer is determined by capillary electrophoresis using a dual-cyclodextrin system, showing significant advancements in the synthesis and analysis of these compounds (Lazar et al., 2005).

Supramolecular Synthons in Crystal Engineering

The study of pyrazinic acid and isomeric methylpyrazine carboxylic acids' X-ray crystal structures shows the occurrence of carboxylic acid-pyridine supramolecular synthon V. This finding is significant for crystal engineering strategies, highlighting the role of non-covalent interactions in the crystal structures of pyridine and pyrazine monocarboxylic acids (Vishweshwar et al., 2002).

Drug Discovery and Combinatorial Chemistry

Research on 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has led to the selective introduction of substituents on the pyridine ring through electrophilic aromatic substitution and addition-elimination reactions. The functionalization achieved at the 3-position makes these products potential scaffolds for drug discovery and combinatorial chemistry applications (Alcázar et al., 2003).

Coordination Polymers and MOFs

The preparation of metal-organic frameworks (MOFs) using pyridine-2,3-dicarboxylic acid as a bridging ligand highlights the interest in polycarboxylate ligands for creating structures with tunable properties. This research emphasizes the potential applications of these coordination polymers in areas such as adsorption, separation processes, and catalysis (Tabatabaee et al., 2011).

Propriétés

IUPAC Name |

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2H,3-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYPCIREYQUIAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C2O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678383 |

Source

|

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |

CAS RN |

1228665-94-8 |

Source

|

| Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-8-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)